![molecular formula C14H15NO7 B017619 Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate CAS No. 67448-15-1](/img/structure/B17619.png)
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate
Overview
Description
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is a chemical compound with the molecular formula C14H15NO7 and a molecular weight of 309.27 . It is used as a precursor for the synthesis of a complex pyridine .
Synthesis Analysis
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is synthesized from other compounds, but the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is complex, with multiple functional groups. The exact structure is not provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate are not detailed in the available resources .Physical And Chemical Properties Analysis
Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate is soluble in Chloroform, Ethyl Acetate, and Methanol . Other physical and chemical properties are not detailed in the available resources .Scientific Research Applications
Pharmaceutical Applications :
- Nimodipine Production: Technology for producing nimodipine, a calcium channel blocker used in cerebral hemorrhage treatment, involves compounds similar to Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate (Balaev, Osipov, & Fedorov, 2012).
- Cancer Therapy: Derivatives of the compound, like the 4,5-dimethoxy-2-nitro analogue, have shown potential in selectively killing hypoxic cancer cells, which could be significant in treating hypoxic solid tumors (Shyam et al., 1999).
Material Science and Chemistry :
- Non-Linear Optical Chromophores: Various polyurethanes containing derivatives of Methyl-4,4-dimethoxy-2-(3-nitrobenzylidene)-acetoacetate demonstrate thermal stability and are suitable for non-linear optical device applications (Lee & Park, 2002).
- Studies in Photochemistry: Derivatives of this compound have been studied for their photochemical properties, important in understanding light-induced chemical reactions (Görner, 2005).
Chemical Synthesis and Reactions :
- Synthesis of Highly Substituted Nitroaromatic Systems: Methyl 4-nitro-3-oxobutyrate, a related compound, is useful in synthesizing complex nitroaromatic systems, demonstrating the versatility of these compounds in chemical synthesis (Duthaler, 1983).
- Oxidation and Condensation Products: Studies involving oxidation and Claisen condensation of related compounds provide insights into complex chemical reaction pathways (Askam & Keeks, 1969).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2Z)-4,4-dimethoxy-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-20-13(17)11(12(16)14(21-2)22-3)8-9-5-4-6-10(7-9)15(18)19/h4-8,14H,1-3H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUEQYQRJJCRC-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439758 | |
Record name | METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75530-05-1, 67448-15-1 | |
Record name | Butanoic acid, 4,4-dimethoxy-2-[(3-nitrophenyl)methylene]-3-oxo-, methyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75530-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL-4,4-DIMETHOXY-2-(3-NITROBENZYLIDENE)-ACETOACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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